Sulperazone Sulperazone Cefoperasone mixture with sulbactam is a bioactive chemical.
Brand Name: Vulcanchem
CAS No.: 92739-15-6
VCID: VC0523097
InChI: InChI=1S/C25H27N9O8S2.C8H11NO5S/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2;1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41);5-6H,3H2,1-2H3,(H,11,12)/t15?,16-,22-;5-,6+/m11/s1
SMILES: CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C
Molecular Formula: C33H38N10O13S3
Molecular Weight: 878.9 g/mol

Sulperazone

CAS No.: 92739-15-6

Cat. No.: VC0523097

Molecular Formula: C33H38N10O13S3

Molecular Weight: 878.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Sulperazone - 92739-15-6

Specification

CAS No. 92739-15-6
Molecular Formula C33H38N10O13S3
Molecular Weight 878.9 g/mol
IUPAC Name (2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(6R,7R)-7-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C25H27N9O8S2.C8H11NO5S/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2;1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41);5-6H,3H2,1-2H3,(H,11,12)/t15?,16-,22-;5-,6+/m11/s1
Standard InChI Key WIKQLQXZUYAZQC-KYNIKAHCSA-N
Isomeric SMILES CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C
SMILES CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C
Canonical SMILES CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C
Appearance Solid powder

Introduction

Pharmacological Profile of Sulperazone

Chemical Composition and Mechanism of Action

Sulperazone combines cefoperazone sodium and sulbactam sodium in 1:1 or 1:2 ratios. Cefoperazone inhibits bacterial cell wall synthesis by binding penicillin-binding proteins (PBPs), while sulbactam irreversibly inhibits β-lactamases, extending coverage to resistant strains . Synergy occurs against Haemophilus influenzae, Bacteroides fragilis, and Acinetobacter spp., with 4-fold MIC reductions compared to monotherapy .

Spectrum of Activity

Table 1: In vitro susceptibility of common pathogens to Sulperazone

PathogenSusceptibility Rate (%)
Klebsiella pneumoniae95.9
Pseudomonas aeruginosa96.0
Escherichia coli90.9
Staphylococcus aureus84.7
Bacteroides fragilis91.7

Pharmacokinetics and Distribution

After 2 g IV infusion, peak concentrations reach 130.2 µg/mL (sulbactam) and 236.8 µg/mL (cefoperazone) with volumes of distribution of 18.0–27.6 L and 10.2–11.3 L, respectively . Cerebrospinal fluid penetration achieves 15–25% of serum levels, supporting meningitis treatment . Elimination half-lives extend in renal/hepatic dysfunction:

  • Renal impairment (CrCl <30 mL/min): Sulbactam clearance decreases 50%, requiring dose reduction .

  • Hepatic cirrhosis: Cefoperazone half-life prolongs to 4.5 hours vs. 1.7 hours in healthy subjects .

Clinical Indications and Efficacy

Approved Uses

Sulperazone is indicated for :

  • Lower respiratory tract infections (93.5% efficacy vs. 93.3% for imipenem)

  • Intra-abdominal infections (92.0% bacteriological clearance)

  • Sepsis (85.4% clinical effectiveness)

  • Meningitis (CSF concentrations 15–25% of serum)

Comparative Clinical Trials

A multicenter study of 815 severe pneumonia patients demonstrated comparable outcomes:

ParameterSulperazone (n=343)Piperacillin-Tazobactam (n=472)
Clinical Cure Rate84.2%80.3%
30-Day Mortality16.0%17.8%
Adverse Event Incidence3.2%10.0%

Data source: Lai et al. (2023)

In intra-abdominal infections, Sulperazone achieved 92.0% bacteriological clearance vs. 91.7% for imipenem, with lower adverse reactions (3.2% vs. 10.0%) .

Dosage Optimization Strategies

Standard Regimens

Infection SeverityDose (g)Frequency
Mild-Moderate2.0–4.0 (1:1 ratio)q12h
Severe/Refractory8.0 (1:2 ratio)q12h

Special Populations

  • Renal impairment (CrCl 15–30 mL/min): Maximum 1 g sulbactam q12h

  • Hepatic dysfunction: Avoid 1:2 ratio formulations; monitor PT/INR

  • Elderly (>65 years): Reduce initial dose by 25%

Emerging Resistance Patterns

Surveillance data (2020–2023) show concerning trends:

  • Pseudomonas aeruginosa resistance increased from 4.2% to 11.7%

  • Extended-spectrum β-lactamase (ESBL) Klebsiella spp. susceptibility remains high (89.3%)

  • Acinetobacter baumannii susceptibility declined to 68.4% in ICU settings

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator